3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate
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Overview
Description
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a benzofuran ring system, a phenylmethylene group, and a chlorobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethylene Group: The phenylmethylene group can be introduced via a condensation reaction, such as the Knoevenagel condensation, using benzaldehyde derivatives.
Sulfonation: The final step involves the sulfonation of the benzofuran derivative with chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethylene and chlorobenzenesulfonate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate
- 2-(Phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate
- 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate
Uniqueness
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzenesulfonate moiety, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H13ClO5S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(13-16)26-20(21(18)23)12-14-4-2-1-3-5-14/h1-13H/b20-12- |
InChI Key |
ZORAZNGMXYGBMG-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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